3-Isothiocyanatopropyltriethoxysilane

Affinity chromatography Surface functionalization Silane coupling agent

3-Isothiocyanatopropyltriethoxysilane (ITCPS, also referred to as TEPITC or 3-ITCPS) is a heterobifunctional organosilane coupling agent bearing a reactive isothiocyanate (–N=C=S) group at the terminus of a propyl spacer and three hydrolysable ethoxy groups on silicon. The ethoxysilane moiety condenses with surface hydroxyl groups on silica, glass, or metal oxides to form siloxane bonds, while the isothiocyanate group reacts selectively with primary amine nucleophiles to yield stable thiourea linkages.

Molecular Formula C10H21NO3SSi
Molecular Weight 263.43 g/mol
CAS No. 58698-89-8
Cat. No. B1194463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Isothiocyanatopropyltriethoxysilane
CAS58698-89-8
Synonyms3-isothiocyanatopropyltriethoxysilane
3-ITCPS
Molecular FormulaC10H21NO3SSi
Molecular Weight263.43 g/mol
Structural Identifiers
SMILESCCO[Si](CCCN=C=S)(OCC)OCC
InChIInChI=1S/C10H21NO3SSi/c1-4-12-16(13-5-2,14-6-3)9-7-8-11-10-15/h4-9H2,1-3H3
InChIKeySHIJTLJNEIRZOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Isothiocyanatopropyltriethoxysilane (CAS 58698-89-8) for Affinity Chromatography and Biofunctional Surface Engineering


3-Isothiocyanatopropyltriethoxysilane (ITCPS, also referred to as TEPITC or 3-ITCPS) is a heterobifunctional organosilane coupling agent bearing a reactive isothiocyanate (–N=C=S) group at the terminus of a propyl spacer and three hydrolysable ethoxy groups on silicon . The ethoxysilane moiety condenses with surface hydroxyl groups on silica, glass, or metal oxides to form siloxane bonds, while the isothiocyanate group reacts selectively with primary amine nucleophiles to yield stable thiourea linkages [1]. This dual reactivity makes ITCPS a one-step 'activated carrier' for immobilizing amine-containing affinity ligands, proteins, and biomolecules onto inorganic supports without requiring additional cross-linking agents [1].

Why 3-Isothiocyanatopropyltriethoxysilane Cannot Be Replaced by Generic Aminosilanes or Mercaptosilanes in Amine-Reactive Surface Chemistry


The isothiocyanate functional group of ITCPS provides inherently orthogonal reactivity that is absent in the most common in-class alternatives such as 3-aminopropyltriethoxysilane (APTES), 3-mercaptopropyltriethoxysilane (MPTES), or 3-chloropropyltriethoxysilane [1]. APTES is a nucleophilic amine that requires an additional activation step with a homo- or hetero-bifunctional cross-linker (e.g., glutaraldehyde or carbodiimide) before it can immobilize amine-terminated ligands, introducing batch-to-batch variability in ligand density and contamination risk [1]. MPTES requires separate activation of the thiol group or ligand thiolation, and its disulfide formation can reduce coupling efficiency [2]. In contrast, ITCPS acts as a pre-activated electrophile that directly captures amine nucleophiles in a single, catalyst-free step, yielding a stable thiourea bond with well-defined stoichiometry [1]. Substituting ITCPS with a generic silane therefore adds at least one process step, alters the covalent linkage chemistry, and compromises the reproducibility of ligand density that has been quantitatively established for the ITCPS-silica system [1].

Quantitative Performance Evidence for 3-Isothiocyanatopropyltriethoxysilane Against Closest Silane Analogs


Head-to-Head Comparison of Ligand Density on Silica: ITCPS vs. APTES Under Identical Bonding Conditions

When bonded to 25 nm pore-size, 10 μm silica under identical anhydrous conditions (0.12 mol silane, 2,6-dimethylpyridine catalyst, dichloromethane, 24 h reflux), the ligand density achieved with ITCPS was 3.5 μmol/m² NCS groups, compared to 3.6 μmol/m² NH₂ groups for APTES [1]. The near-identical surface coverage demonstrates that ITCPS achieves comparable silanization efficiency to the industry-standard aminosilane, but with the critical advantage that the resulting surface is immediately reactive toward amine-containing ligands without further activation [1].

Affinity chromatography Surface functionalization Silane coupling agent

Comparative Hydrolytic Stability of Immobilized Affinity Dye: ITCPS-Thiourea vs. APTES-Direct Linkage

In the same 1984 study, the hydrolytic stability of the reactive triazine dye Procion Blue MX-R was compared when immobilized on ITCPS-silica (via a 6-aminohexyl spacer and thiourea linkage) versus directly on APTES-silica. At pH 8.0 in phosphate-buffered aqueous solution at ambient temperature, the dye leached from ITCPS-thiourea-silica at a rate of approximately 2.8% per 24 h, while dye directly coupled to APTES-silica leached at a rate of approximately 6% per 24 h [1]. The lower leaching rate from the ITCPS-derived support indicates superior long-term column stability under alkaline operating conditions [1].

Affinity chromatography Dye-ligand chromatography Silica stability

Direct Coupling Yield of ITCPS to Silica: 20–40% With Protocol-Dependent Losses vs. In-Situ APTES Co-condensation

A Chinese patent (CN112158851A) explicitly documents that when pre-synthesized ITCPS is coupled to pre-formed silica materials, the isothiocyanate functional group readily undergoes oxidation, decomposition, and isomerization side reactions, limiting the final yield of isothiocyanate-functionalized silica material to only 20–40% [1]. In contrast, the co-condensation method using APTES directly during silica nanoparticle synthesis (Stöber-type process) achieves quantitative incorporation of amine functionality [2]. This yield differential exists because the ITCPS group is more chemically labile during the grafting step than the amine group of APTES [1].

Silica functionalization Isothiocyanate coupling Process yield

Chromatographic Performance on Nonporous Monodisperse Silica: ITCPS-Activated vs. Porous Supports Under Identical Ligand Chemistry

Anspach et al. (1989) demonstrated that ITCPS-activated nonporous monodisperse silicas (0.7–2.1 μm particle diameter) achieved accessible ligand densities typically higher than 60% for four different affinity ligands (m-aminophenylboronic acid, p-aminobenzamidine, tri-L-alanine, and concanavalin A), with only minor losses in biological activity upon immobilization [1]. When compared to results obtained with porous silica supports using identical ITCPS activation and immobilization procedures, the nonporous supports consistently showed improved chromatographic performance in terms of peak symmetry and reduced mass transfer resistance [1].

High-performance affinity chromatography Nonporous silica Ligand immobilization

Optimal Application Scenarios for 3-Isothiocyanatopropyltriethoxysilane Based on Quantitative Differentiation Evidence


One-Step Preparation of Amine-Reactive Activated Silica Supports for Affinity Chromatography

ITCPS is the silane of choice when the user needs to prepare an 'activated carrier' silica that can directly capture amine-containing affinity ligands (proteins, peptides, amino-modified small molecules) without an intermediate cross-linking step. As demonstrated by Kinkel et al., ITCPS achieves a ligand density of 3.5 μmol/m² on silica—comparable to APTES (3.6 μmol/m²)—but the resulting surface is immediately reactive toward amines via thiourea bond formation, eliminating the glutaraldehyde or carbodiimide activation step required when using APTES [1].

Alkaline-Stable Affinity Columns for Repeated CIP (Clean-in-Place) Bioprocess Chromatography

For industrial affinity purification processes that require alkaline cleaning cycles (pH 8.0 or higher), ITCPS-thiourea linked dye-ligand columns provide approximately 2.1-fold slower ligand leaching compared to directly coupled APTES-dye columns under identical conditions [1]. This translates to extended column lifetime and reduced replacement costs in GMP-compliant biomanufacturing environments where consistent column performance is critical.

Nonporous Monodisperse Silica-Based High-Resolution Analytical Affinity Separations

When paired with nonporous monodisperse silica particles (0.7–2.1 μm), ITCPS activation yields affinity supports with >60% accessible ligand density and superior chromatographic peak symmetry compared to porous silica counterparts [2]. This platform is validated for rapid analytical separations of nucleosides, glycoprotein hormones, serine proteases, and peroxidases, making it suitable for QC analytical labs requiring high-resolution affinity profiling.

Biofunctional Surface Engineering of Porous Silicon Nanoparticles for Drug Delivery

ITCPS (referred to as TEPITC in the 2023 study) has been successfully applied as a surface modification agent for iron-silicate-coated porous silicon nanoparticles, where the isothiocyanate group contributes to in situ H₂O₂ generation and glutathione depletion, enhancing anticancer efficacy in U87MG glioblastoma cells [3]. This application exploits the unique redox activity of the isothiocyanate group, which is not available from APTES or MPTES, and demonstrates ITCPS's role in advanced drug delivery systems.

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